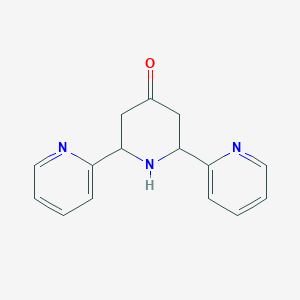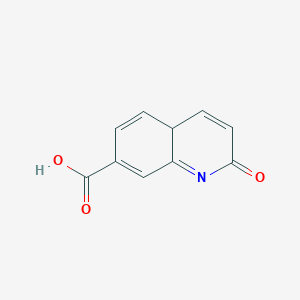![molecular formula C21H21F2N3O3S B12344794 7-Fluoro-3-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12344794.png)
7-Fluoro-3-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-3-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules. The presence of fluorine atoms and a piperidine ring further enhances its chemical properties and potential biological activities.
准备方法
合成路线和反应条件
7-氟-3-{[1-(2-氟苯磺酰基)哌啶-4-基]甲基}-2-甲基-3,4-二氢喹唑啉-4-酮的合成通常涉及多个步骤,包括形成喹唑啉酮核心以及引入氟苯磺酰基和哌啶部分。常见的合成路线可能包括:
喹唑啉酮核心的形成: 这可以通过在酸性或碱性条件下将合适的先驱体环化来实现。
氟苯磺酰基的引入: 此步骤可能涉及在碱的存在下将喹唑啉酮中间体与氟苯磺酰氯反应。
哌啶环的连接: 最后一步涉及在合适的条件下将中间体与哌啶衍生物反应。
工业生产方法
这种化合物的工业生产方法可能会涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用先进的催化体系、连续流动反应器和纯化技术,例如结晶和色谱法。
化学反应分析
反应类型
7-氟-3-{[1-(2-氟苯磺酰基)哌啶-4-基]甲基}-2-甲基-3,4-二氢喹唑啉-4-酮可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成相应的喹唑啉酮衍生物。
还原: 还原反应可用于修饰连接到喹唑啉酮核心的官能团。
取代: 氟原子和磺酰基可以参与亲核取代反应,导致形成新的衍生物。
常用试剂和条件
氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以在碱性或酸性条件下使用胺或硫醇等亲核试剂进行取代反应。
主要形成的产物
这些反应形成的主要产物包括具有修饰的官能团的各种喹唑啉酮衍生物,这些衍生物可以表现出不同的生物活性和化学性质。
科学研究应用
化学: 该化合物可用作合成更复杂分子的构建块。
生物学: 它可以用作研究涉及喹唑啉酮衍生物的生物过程的探针。
医学: 该化合物的结构特征表明潜在的药理活性,使其成为药物开发的候选药物。
工业: 它可用于开发具有特定化学性质的新材料。
作用机制
7-氟-3-{[1-(2-氟苯磺酰基)哌啶-4-基]甲基}-2-甲基-3,4-二氢喹唑啉-4-酮的作用机制涉及它与特定分子靶标的相互作用。氟原子和磺酰基可以增强其与某些酶或受体的结合亲和力,从而导致生物途径的调节。所涉及的确切分子靶标和途径需要进一步的实验验证。
相似化合物的比较
类似化合物
喹唑啉酮衍生物: 具有类似喹唑啉酮核心但具有不同取代基的化合物。
氟化化合物: 含有氟原子并表现出类似化学性质的分子。
哌啶衍生物: 可能具有类似生物活性的含有哌啶环的化合物。
独特性
7-氟-3-{[1-(2-氟苯磺酰基)哌啶-4-基]甲基}-2-甲基-3,4-二氢喹唑啉-4-酮的独特性在于其官能团的特定组合,这可能赋予其他类似化合物中没有的独特化学和生物性质。
属性
分子式 |
C21H21F2N3O3S |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
7-fluoro-3-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C21H21F2N3O3S/c1-14-24-19-12-16(22)6-7-17(19)21(27)26(14)13-15-8-10-25(11-9-15)30(28,29)20-5-3-2-4-18(20)23/h2-7,12,15H,8-11,13H2,1H3 |
InChI 键 |
ILJBJQBQKOETCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12344713.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12344724.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B12344737.png)
![2-Methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12344738.png)


![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12344752.png)

![(5Z)-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B12344763.png)


![(S)-Omeprazole magnesium dihydrate, Nexium dihydrate, (T-4)-Bis[6-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-KO]-1H-benzimidazolato-KN3]-Magnesium dihydrate](/img/structure/B12344784.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12344791.png)
